![molecular formula C9H8ClKN2O3 B2769356 Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate CAS No. 2377035-97-5](/img/structure/B2769356.png)
Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate
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Overview
Description
Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate, also known as potassium ( (4-chlorophenyl)carbamoyl)glycinate, is a chemical compound with the CAS Number: 2377035-97-5 . It has a molecular weight of 266.73 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9ClN2O3.K/c10-6-1-3-7 (4-2-6)12-9 (15)11-5-8 (13)14;/h1-4H,5H2, (H,13,14) (H2,11,12,15);/q;+1/p-1
. The InChI key is ATUKUCLBTOKJEE-UHFFFAOYSA-M
. Physical And Chemical Properties Analysis
Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate is a salt . More specific physical and chemical properties are not available.Scientific Research Applications
- Potassium acetate (KAC) solutions, including this compound, have been explored for energy storage applications. Despite their high solubility in water at room temperature (up to 25 moles of salt per kg of solvent), concentrated KAC solutions remain underutilized. Researchers are investigating their physical and chemical properties to enhance their performance in energy storage devices .
Energy Storage Systems
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst .
properties
IUPAC Name |
potassium;2-[(4-chlorophenyl)carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3.K/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14;/h1-4H,5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKUCLBTOKJEE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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